molecular formula C15H25N3O2 B2999640 1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea CAS No. 1421442-30-9

1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea

Cat. No. B2999640
CAS RN: 1421442-30-9
M. Wt: 279.384
InChI Key: RRRATSKJAZRXOS-UHFFFAOYSA-N
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Description

The compound “1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea” is a complex organic molecule. It contains a tert-butyl group, a dimethylamino phenyl group, and a hydroxyethyl urea group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky group that can influence the reactivity and properties of the molecule . The dimethylamino group attached to the phenyl ring could potentially participate in resonance, affecting the electron distribution in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tert-butyl group, the phenyl ring, and the urea group. The tert-butyl group is known for its unique reactivity pattern . The phenyl ring could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the functional groups present and their interactions. For example, the presence of the urea group could potentially result in hydrogen bonding .

Scientific Research Applications

Metabolism and Pharmacokinetics

One study focused on the metabolism and disposition of a novel antineoplastic agent, identifying a major metabolite through extensive analysis. This research provides insights into the pharmacokinetics of such compounds, which can be crucial for understanding their behavior in biological systems (Maurizis et al., 1998).

Synthetic Chemistry Applications

Research has been conducted on the synthesis and the evaluation of certain ureas and carbamates for their potential pharmacological activities, indicating a broader scope for synthetic variations and applications of these chemical frameworks (Chalina et al., 1998).

Chemical Protection and Derivatization Strategies

Studies on chemical agents developed for hydroxyl group protection highlight the utility of certain ureas in synthetic chemistry, particularly in the synthesis of complex molecules, including prostaglandins (Corey & Venkateswarlu, 1972).

Molecular Structure and Hydrogen Bonding

Investigations into the structure of substituted ureas through solid-state NMR, vibrational spectroscopy, and single-crystal X-ray diffraction offer deep insights into the role of hydrogen bonding and molecular conformations, which can influence their chemical behavior and potential for forming complex structures (Kołodziejski et al., 1993).

Antioxidant Properties and Therapeutic Potential

Research on the free radical scavenging properties of certain urea derivatives sheds light on their potential therapeutic applications, particularly in the reduction of myocardial infarct size in animal models, suggesting a role in mitigating oxidative stress-related damage (Hashimoto et al., 2001).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

1-tert-butyl-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-15(2,3)17-14(20)16-10-13(19)11-6-8-12(9-7-11)18(4)5/h6-9,13,19H,10H2,1-5H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRATSKJAZRXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC=C(C=C1)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea

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